molecular formula C16H13N3O B2681258 N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide CAS No. 2035036-15-6

N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide

Cat. No.: B2681258
CAS No.: 2035036-15-6
M. Wt: 263.3
InChI Key: ZWKJLNICOBBDHY-VOTSOKGWSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide is a synthetic hybrid compound designed for pharmaceutical and biological research. It combines a pyrazolo[1,5-a]pyridine core structure with a cinnamamide moiety, both of which are privileged scaffolds in medicinal chemistry known for their diverse biological activities . The rigid, planar structure of the pyrazolo[1,5-a]pyridine core is a key feature in drug discovery, frequently utilized in the design of potent protein kinase inhibitors for targeted cancer therapy . Research on similar pyrazolo[1,5-a]pyridine derivatives has demonstrated significant anticancer properties , including activity against breast cancer cell lines . Furthermore, the cinnamamide component is extensively documented for its antimicrobial activity . Studies on cinnamic acid derivatives indicate that their mechanism of action may involve plasma membrane disruption in pathogens, such as interaction with ergosterol in fungal membranes, and potential damage to intracellular targets like nucleic acids and proteins . This hybrid molecule is intended for research applications only, providing a valuable building block for scientists investigating new therapeutic agents in areas such as oncology and infectious diseases. Researchers can use this compound to explore structure-activity relationships, mechanism of action studies, and in vitro biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-phenyl-N-pyrazolo[1,5-a]pyridin-5-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-16(7-6-13-4-2-1-3-5-13)18-14-9-11-19-15(12-14)8-10-17-19/h1-12H,(H,18,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKJLNICOBBDHY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N Pyrazolo 1,5 a Pyridin 5 Yl Cinnamamide

Retrosynthetic Analysis of the N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. theqriusrhino.comnih.gov For this compound, the most logical disconnection is at the amide bond, as this is a robust and commonly formed functional group in organic synthesis.

This primary disconnection (C-N bond cleavage) yields two key precursors:

Pyrazolo[1,5-a]pyridin-5-amine (B1465870): The heterocyclic amine component.

Cinnamic acid or an activated derivative thereof (e.g., cinnamoyl chloride ): The acyl donor component.

Further deconstruction of the pyrazolo[1,5-a]pyridin-5-amine precursor would depend on the specific forward synthesis chosen for the heterocyclic core, as detailed in the following sections. This approach simplifies the synthetic challenge into two manageable parts: the synthesis of the core heterocyclic amine and the subsequent amide coupling reaction.

Established Synthetic Pathways for the Pyrazolo[1,5-a]pyridine (B1195680) Heterocycle

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. organic-chemistry.org These can be broadly categorized into cyclization reactions, multi-component reactions, and green chemistry approaches.

Cyclization Reactions for Pyrazolo[1,5-a]pyridine Formation

Cyclization reactions are a cornerstone for the formation of the pyrazolo[1,5-a]pyridine bicyclic system. A prevalent strategy involves the reaction of N-aminopyridinium ylides with suitable dipolarophiles like alkenes or alkynes. For instance, a regioselective [3+2] cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes, mediated by PIDA (phenyliodine diacetate), provides a facile route to multifunctionalized pyrazolo[1,5-a]pyridines. organic-chemistry.org

Another common approach begins with substituted 5-aminopyrazoles which are condensed with β-dicarbonyl compounds or their equivalents. nih.gov The 5-aminopyrazole acts as a binucleophile, attacking the carbonyl carbons of the 1,3-dicarbonyl compound, which is followed by a cyclization and dehydration step to form the fused pyrimidine (B1678525) ring. nih.gov The reaction of β,γ-unsaturated γ-alkoxy-α-keto esters with 5-aminopyrazoles has also been shown to proceed with high regioselectivity to yield pyrazolo[1,5-a]pyrimidines. organic-chemistry.org

Multi-Component Reactions for Scaffold Construction

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov Several MCRs have been developed for the synthesis of the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which often involve the reaction of an aminopyrazole, an aldehyde, and an active methylene (B1212753) compound. nih.gov These one-pot reactions can rapidly generate molecular complexity and are advantageous for creating libraries of derivatives. For example, a three-component reaction of 3-amino-1H-pyrazoles with aldehydes and an activated methylene compound like malononitrile (B47326) can construct the core structure efficiently. nih.gov

Green Chemistry Approaches in Pyrazolo[1,5-a]pyridine Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of pyrazolo[1,5-a]pyridine synthesis, this has led to the development of methods that utilize less hazardous solvents, reduce reaction times, and improve energy efficiency. Microwave-assisted synthesis has been effectively employed to accelerate cyclization reactions, often leading to higher yields in significantly shorter timeframes compared to conventional heating. nih.gov

Furthermore, catalyst-free approaches are being explored. An efficient method for synthesizing substituted pyrazolo[1,5-a]pyridines involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-dicarbonyl compounds, promoted by acetic acid and using molecular oxygen as the green oxidant.

MethodKey ReactantsConditions/ReagentsReference
[3+2] CycloadditionN-aminopyridinium ylides, Electron-deficient alkenesPIDA (Phenyliodine diacetate) organic-chemistry.org
Condensation/Cyclization5-Aminopyrazoles, β-Dicarbonyl compoundsAcidic or basic conditions nih.gov
Multi-Component Reaction3-Amino-1H-pyrazoles, Aldehydes, MalononitrileOne-pot reaction nih.gov
Microwave-Assisted SynthesisVarious precursorsMicrowave irradiation nih.gov

Strategies for Cinnamamide (B152044) Moiety Installation onto the Pyrazolopyridine Nucleus

Once the pyrazolo[1,5-a]pyridin-5-amine precursor is obtained, the final step is the installation of the cinnamamide moiety via an amide bond formation. This is a standard transformation in organic synthesis with several reliable methods available.

A direct and common approach is the reaction of the amine with cinnamoyl chloride. The acid chloride is highly reactive, and the reaction typically proceeds rapidly at room temperature or with gentle heating in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the HCl byproduct.

Alternatively, coupling reagents can be used to facilitate the reaction between pyrazolo[1,5-a]pyridin-5-amine and cinnamic acid itself. Reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), often used in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid to form an active ester intermediate, which then readily reacts with the amine to form the desired amide. beilstein-journals.org Other coupling agents based on triazines or phosphonium (B103445) salts are also effective. beilstein-journals.org

Chemical Modifications and Analog Synthesis of this compound Derivatives

The synthesis of analogs of this compound can be achieved by modifying either the pyrazolopyridine core or the cinnamamide side chain. The versatility of the synthetic routes to the core allows for the introduction of a wide range of substituents.

Modifications on the Pyrazolo[1,5-a]pyridine Ring:

Substitution at C2, C3, and C7: The choice of starting materials for the heterocycle synthesis dictates the substitution pattern. For example, using substituted 5-aminopyrazoles or modified β-dicarbonyl compounds can introduce various groups at different positions on the final ring system. nih.govresearchgate.net

Post-synthesis Functionalization: Halogenated pyrazolo[1,5-a]pyridines can serve as versatile intermediates for further modifications. For instance, chloro- or bromo-substituents can be replaced via nucleophilic aromatic substitution or used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups. nih.govnih.gov

Modifications on the Cinnamamide Moiety:

Aromatic Ring Substitution: A wide variety of analogs can be generated by using substituted cinnamic acids. Commercially available or synthetically accessible cinnamic acids with electron-donating or electron-withdrawing groups at various positions on the phenyl ring can be used in the amide coupling step. This allows for systematic exploration of structure-activity relationships.

Alkene Geometry: While the trans (E) isomer of cinnamamide is typically more stable and common, synthetic routes can be tailored to produce the cis (Z) isomer to investigate the impact of stereochemistry.

Linker Modification: The ethylene (B1197577) linker of the cinnamoyl group can also be modified, for instance, by introducing alkyl substituents on the α- or β-carbon.

Modification SiteType of ModificationSynthetic StrategyPotential Analogs
Pyrazolopyridine C7AminationNucleophilic aromatic substitution on a 7-chloro precursor7-morpholino, 7-piperazinyl derivatives
Pyrazolopyridine C5ArylationSuzuki coupling with a 5-bromo precursor5-phenyl, 5-(indol-4-yl) derivatives nih.gov
Cinnamoyl Phenyl RingSubstitutionUse of substituted cinnamic acids in coupling4-methoxy, 4-chloro, 3-nitro derivatives
Amide NitrogenAlkylationN-alkylation of the final amideN-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide

Systematic Substituent Variations on the Cinnamamide Phenyl Ring

The introduction of various substituents on the phenyl ring of the cinnamamide moiety is a key strategy to modulate the electronic and steric properties of the entire molecule. This is typically achieved by utilizing a range of substituted cinnamic acids in the amide bond formation step with pyrazolo[1,5-a]pyridin-5-amine.

The general synthetic route involves the coupling of a pre-formed pyrazolo[1,5-a]pyridin-5-amine with a substituted cinnamic acid or its activated derivative. A variety of cinnamic acids bearing electron-donating or electron-withdrawing groups at different positions (ortho, meta, and para) of the phenyl ring can be employed.

Table 1: Examples of Substituted Cinnamic Acids for Synthesis of this compound Analogs

Substituent (R)PositionElectronic Effect
-OCH₃paraElectron-donating
-ClparaElectron-withdrawing
-NO₂metaElectron-withdrawing
-N(CH₃)₂paraStrong electron-donating
-CF₃paraStrong electron-withdrawing
-OHmetaElectron-donating (by resonance), Electron-withdrawing (inductive)

The choice of coupling reagents is crucial for an efficient amide bond formation. Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. Alternatively, cinnamic acids can be converted to more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride prior to reaction with the amine.

Studies on related N-phenyl cinnamamide derivatives have shown that substituents on the phenyl ring can significantly influence the molecule's biological activity. For instance, the presence of a chloro group or a dimethylamine (B145610) group on the N-phenyl ring has been reported to induce potent biological responses in other molecular contexts. researchgate.net While direct studies on this compound are limited, these findings suggest that a systematic variation of substituents on the cinnamamide phenyl ring is a promising avenue for SAR exploration.

Functionalization of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine core offers several positions amenable to functionalization, allowing for the introduction of diverse chemical groups to fine-tune the molecule's properties. The synthetic versatility of this heterocyclic system permits structural modifications at various positions. researchgate.net

One common approach to functionalizing the pyrazolo[1,5-a]pyridine core is through electrophilic substitution reactions. However, the reactivity of the different positions on the ring system can vary. In the broader class of pyrazolo[1,5-a]pyrimidines, which are structurally related, positions 3 and 7 are often susceptible to functionalization. nih.govnih.gov For the pyrazolo[1,5-a]pyridine system, computational and experimental studies are often required to predict and confirm the regioselectivity of such reactions.

Another powerful strategy for modifying the pyrazolo[1,5-a]pyridine core is through the use of pre-functionalized building blocks in the initial ring-forming reactions. For instance, substituted 2-aminopyridines can be used as starting materials to construct the pyrazolo[1,5-a]pyridine ring with desired substituents already in place.

Furthermore, cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to introduce aryl, heteroaryl, or amino groups at specific positions of the pyrazolo[1,5-a]pyridine ring, provided a suitable handle like a halogen atom is present on the core.

Table 2: Potential Functionalization Strategies for the Pyrazolo[1,5-a]pyridine Core

PositionReaction TypePotential Substituents
VariousElectrophilic Substitution-NO₂, -Br, -SO₃H
VariousCross-Coupling (e.g., Suzuki)Aryl, Heteroaryl
VariousNucleophilic Aromatic SubstitutionAmines, Alkoxides

Linker Chemistry and Scaffold Diversity around the Amide Bond

Modification of the linker between the pyrazolo[1,5-a]pyridine core and the cinnamamide phenyl ring, primarily focusing on the amide bond, can provide another layer of structural diversity. While direct examples for this compound are not extensively documented, analogous strategies from related compound classes can be considered.

One approach involves replacing the amide bond with its isosteres, such as a sulfonamide, a reversed amide, or a urea (B33335) linkage. This can impact the molecule's hydrogen bonding capabilities, conformational flexibility, and metabolic stability. The synthesis of such analogs would require different coupling strategies, for instance, reacting pyrazolo[1,5-a]pyridin-5-amine with a cinnamoyl sulfonyl chloride to form a sulfonamide.

Another strategy focuses on introducing spacers or extending the linker between the two main scaffolds. This could be achieved by using amino acids or other bifunctional linkers during the synthesis. For example, coupling pyrazolo[1,5-a]pyridin-5-amine to an amino acid, and then coupling the resulting intermediate to a substituted cinnamic acid would introduce an amino acid as a linker.

The diversity of the scaffold can also be enhanced by replacing the cinnamamide moiety with other acyl groups, while retaining the N-(pyrazolo[1,5-a]pyridin-5-yl)amine core. This would allow for the exploration of a wider chemical space and potentially lead to the discovery of analogs with improved properties.

Stereoselective Synthesis and Chiral this compound Analogues

The stereoselective synthesis of this compound analogues would be relevant if chiral centers are introduced into the molecule. The parent compound itself is achiral. However, the introduction of chiral substituents on either the pyrazolo[1,5-a]pyridine core or the cinnamamide moiety would result in stereoisomers.

For instance, if a chiral amine is used to functionalize the pyrazolo[1,5-a]pyridine core, or if a chiral cinnamic acid derivative is used in the amide coupling step, a diastereomeric mixture of products could be formed. The separation of these diastereomers can be achieved by chromatographic techniques.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the mechanistic investigations of the compound This compound .

The provided outline requires detailed, scientifically accurate data for the following sections, none of which is publicly available for this specific molecule:

Mechanistic Investigations of N Pyrazolo 1,5 a Pyridin 5 Yl Cinnamamide Action

Biophysical Characterization of N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide Interactions

While research exists for the broader class of compounds containing the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which is structurally related, there is no specific data available for the pyrazolo[1,5-a]pyridin core of this compound. Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for the subject compound.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the mechanistic investigations of the chemical compound This compound .

Therefore, it is not possible to provide details on the following requested topics for this specific molecule:

Enzyme Inhibition Kinetics and Characterization of Inhibitory Mechanisms

The search results did yield information on a related but structurally distinct class of compounds, pyrazolo[1,5-a]pyrimidine (B1678525) derivatives. However, due to the strict requirement to focus solely on N-(pyrazolo[1,5-a]pyridin -5-yl)cinnamamide, information on these related compounds cannot be included.

Structure Activity Relationship Sar Studies on N Pyrazolo 1,5 a Pyridin 5 Yl Cinnamamide Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide analogues is profoundly influenced by the nature and position of substituents on both the heterocyclic core and the peripheral cinnamoyl group. rsc.org SAR studies have revealed that even minor chemical modifications can lead to significant changes in potency and selectivity.

Substitutions on the pyrazolo[1,5-a]pyridine (B1195680) ring have been extensively investigated. For instance, in related pyrazolo[1,5-a]pyrimidine (B1248293) series, which serve as a close bioisosteric model, the introduction of various functional groups has been shown to modulate activity against different targets, such as protein kinases. rsc.orgresearchgate.net The type of substituent, whether electron-donating or electron-withdrawing, as well as its size and lipophilicity, can dictate the interaction with the target protein. For example, introducing polar moieties can enhance solubility and modulate pharmacokinetic properties while maintaining potency. nih.gov

Similarly, modifications on the cinnamamide (B152044) portion are critical. The substitution pattern on the phenyl ring of the cinnamoyl group can significantly impact biological efficacy. Research on related structures has shown that the presence, position, and electronic nature of substituents on this ring are key determinants of activity. researchgate.net

The following table summarizes the general effects of substituents on the biological activity of pyrazolo[1,5-a]pyridine/pyrimidine (B1678525) derivatives based on available research.

Position of SubstitutionType of SubstituentGeneral Effect on Biological Activity
Pyrazolo[1,5-a]pyridine C2Small alkyl groupsOften well-tolerated or beneficial for potency.
Pyrazolo[1,5-a]pyridine C3Halogens (e.g., Br), EthylCan influence selectivity and potency. muni.cz
Pyrazolo[1,5-a]pyridine C5(Substituted) Aryl groupsCrucial for potency; substitutions on the aryl ring are key. muni.czmdpi.com
Pyrazolo[1,5-a]pyridine C7Amines, (Hetero)aryl aminesImportant for target interaction and selectivity. muni.cznih.gov
Cinnamamide Phenyl RingElectron-withdrawing groupsCan enhance activity depending on the target.
Cinnamamide Phenyl RingElectron-donating groupsMay increase or decrease activity based on specific interactions.
Cinnamamide Phenyl RingHalogens (e.g., Cl)Position is critical for activity. researchgate.net

Importance of the Pyrazolo[1,5-a]pyridine Core for Target Recognition and Selectivity

The pyrazolo[1,5-a]pyridine scaffold is not merely a passive framework but an active contributor to target binding and selectivity. This fused heterocyclic system is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity. nih.govresearchgate.net Its rigid and planar nature helps to pre-organize the attached pharmacophoric groups in a conformationally favorable orientation for binding, minimizing the entropic penalty upon interaction with the target. nih.gov

In the context of protein kinase inhibition, a common target for this class of compounds, the pyrazolo[1,5-a]pyridine core can act as a bioisostere of adenine, the core component of ATP. researchgate.net This allows it to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a key interaction for potent inhibition. muni.cz The nitrogen atoms within the bicyclic system are often involved in these critical hydrogen bonding interactions, anchoring the inhibitor in the active site.

Role of the Cinnamamide Moiety in Potency and Binding

The cinnamamide moiety is another critical component that significantly influences the potency and binding of these compounds. This substructure consists of an amide linker, a vinyl group, and a phenyl ring, each playing a distinct role in the interaction with the biological target.

The amide group is a key hydrogen bond donor and acceptor, often forming essential interactions with amino acid residues in the active site of the target protein. Studies on analogous pyrazolo[1,5-a]pyrimidine derivatives have demonstrated that the presence of a carboxamide group can significantly enhance activity. nih.gov

Conformational Analysis and Elucidation of Bioactive Conformations

The bioactive conformation, i.e., the specific 3D arrangement adopted by the molecule when bound to its target, is of particular interest. Computational modeling and experimental techniques like X-ray crystallography are used to elucidate these conformations. For instance, X-ray structures of related pyrazolo[1,5-a]pyrimidine inhibitors bound to their target kinases have provided invaluable insights into the key interactions and the required orientation of the different parts of the molecule. nih.gov

The torsional angles between the pyrazolo[1,5-a]pyridine core and the cinnamamide moiety, as well as the orientation of the terminal phenyl group, are critical determinants of biological activity. The bioactive conformation is one that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target protein while minimizing steric clashes.

Development of SAR Models and Predictive Relationships for this compound Analogues

To systematically process the large amount of data generated from SAR studies and to guide the design of new analogues, quantitative structure-activity relationship (QSAR) models are often developed. mdpi.com These mathematical models aim to find a correlation between the chemical properties of a series of compounds and their biological activities. mdpi.comresearchgate.net

For a series of this compound analogues, a QSAR model would typically involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like k-nearest neighbors (kNN) and support vector machines (SVM) are then used to build a predictive model. mdpi.comresearchgate.net A robust QSAR model can help in:

Identifying the key physicochemical properties that govern the biological activity.

Predicting the activity of newly designed, unsynthesized compounds.

Prioritizing synthetic efforts towards the most promising candidates.

For example, a QSAR study on pyrazolo[1,5-a]pyrimidine kinase inhibitors identified specific descriptors that guide the understanding of how different chemical features affect the inhibitory property. researchgate.net Such models provide a powerful tool for optimizing the lead compound and accelerating the drug discovery process for this class of molecules. rsc.orgresearchgate.netnih.govmdpi.comnih.govnih.govresearchgate.netmdpi.com

Computational Approaches in N Pyrazolo 1,5 a Pyridin 5 Yl Cinnamamide Research

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. ekb.egekb.eg This method is crucial for predicting the binding affinity and mode of action of N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide against various biological targets.

In studies involving the parent pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, molecular docking has been successfully used to predict interactions with various enzymes, including kinases which are common targets in cancer therapy. ekb.egnih.gov For instance, docking studies on pyrazolo[1,5-a]pyrimidine derivatives have elucidated binding interactions within the active sites of enzymes like VEGFR-2, CK2, and CDK9. ekb.egekb.eg These studies typically reveal key interactions such as:

Hydrogen Bonding: Formation of hydrogen bonds between the ligand and amino acid residues in the protein's active site is a critical factor for binding affinity.

Hydrophobic Interactions: Interactions between the nonpolar regions of the ligand and hydrophobic pockets of the protein contribute significantly to the stability of the ligand-protein complex. nih.gov

Pi-Pi Stacking: Aromatic rings in the pyrazolopyridine scaffold can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

By docking this compound into the active sites of various kinases and other enzymes, researchers can generate hypotheses about its potential targets and mechanism of action, guiding further experimental validation.

Table 1: Example of Molecular Docking Results for a Pyrazolopyridine Analog with a Kinase Target This table is a representative example based on findings for similar compounds.

Parameter Value Interacting Residues Interaction Type
Binding Energy -8.5 kcal/mol Lys129, Asp89 Hydrogen Bond
Inhibitory Constant (Ki) 1.2 µM Gly8, Gly13 Hydrogen Bond

| Interactions | 5 | Phe210 | Pi-Pi Stacking |

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and protein, the stability of the binding pose, and the thermodynamics of binding. tandfonline.comnih.gov

For a docked complex of this compound and its target protein, an MD simulation can:

Assess Stability: Validate the stability of the docked pose over a simulation period (typically nanoseconds to microseconds). tandfonline.com The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored to ensure the complex remains stable.

Analyze Conformational Changes: Reveal how the ligand and protein adapt to each other upon binding. This can uncover induced-fit mechanisms that are not apparent from static docking.

Calculate Binding Free Energy: Employ methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone. tandfonline.com

Studies on related pyridine-based compounds have used MD simulations to investigate their orientation and behavior within biological environments, such as cell membranes, confirming that these computational approaches can decrease false predictions from docking alone. nih.gov

Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule in detail. nih.govnih.gov For this compound, QM methods can compute various properties that are crucial for understanding its reactivity and interaction with biological targets.

Key applications of QM calculations in this context include:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule. nih.gov

Electronic Property Analysis: Calculating the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and the electrostatic potential map. These properties help identify regions of the molecule that are likely to be involved in interactions (e.g., as hydrogen bond donors or acceptors) and predict its chemical reactivity. nih.gov

Descriptor Calculation for QSAR: QM-derived descriptors, such as dipole moment and orbital energies, can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

Research on pyrazolopyridine derivatives has utilized DFT calculations with basis sets like B3LYP/6-31G(d) to obtain optimized geometries and calculate quantum chemical descriptors that correlate well with experimental data. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. journal-academia.comdmed.org.ua For the pyrazolopyridine scaffold, QSAR studies are instrumental in predicting the activity of newly designed analogs of this compound before they are synthesized.

The process of building a QSAR model involves:

Data Set Collection: A series of pyrazolopyridine analogs with experimentally determined biological activities (e.g., IC50 values) is compiled. tandfonline.com

Descriptor Calculation: Molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are used to build a model that correlates the descriptors with the observed activity. journal-academia.com

Validation: The model's predictive power is rigorously validated using internal (e.g., cross-validation) and external validation techniques. nih.govnih.gov

Successful 3D-QSAR and 4D-QSAR models have been developed for pyrazolopyrimidine and pyrazole pyridine derivatives, achieving high correlation coefficients and predictive accuracy. tandfonline.comnih.gov These models help identify key structural features that enhance or diminish biological activity, guiding the optimization of lead compounds. journal-academia.com

Table 2: Common Molecular Descriptors Used in QSAR Models for Pyrazolopyridine Analogs

Descriptor Type Examples Information Provided
Electronic HOMO/LUMO energies, Dipole moment Reactivity, Polarity
Steric Molecular Volume, Surface Area Size and Shape of the Molecule
Topological Wiener Index, Kier & Hall Indices Atomic Connectivity, Branching

| Hydrophobic | LogP | Lipophilicity, Membrane Permeability |

De Novo Design and Virtual Screening for Novel Pyrazolopyridine Scaffolds

Computational techniques are pivotal in the search for novel and potent molecules. De novo design algorithms can generate entirely new molecular structures with desired properties, while virtual screening allows for the rapid evaluation of large chemical libraries to identify promising candidates.

Virtual Screening: This process involves computationally screening vast databases of compounds (like ChEMBL or ZINC) to identify molecules that are likely to bind to a specific biological target. tandfonline.comjournal-academia.com This can be done using ligand-based methods (searching for molecules similar to a known active compound) or structure-based methods (docking library compounds into the target's binding site). Studies on pyrazolopyrimidines have used high-throughput virtual screening (HTVS) to identify new potential inhibitors. tandfonline.com

De Novo Design: This approach uses computational algorithms to build new molecules piece by piece within the constraints of a protein's active site. This can lead to the discovery of novel scaffolds beyond existing chemical series. The pyrazolo[3,4-d]pyrimidin-4-one scaffold, for example, was designed and synthesized as a novel CDK2 inhibitor based on computational analysis. nih.gov

These methods accelerate the discovery of new drug candidates by focusing synthetic efforts on compounds with the highest probability of success.

Chemoinformatics and Data Mining in Pyrazolopyridine Chemical Space

Chemoinformatics involves the use of computational methods to analyze and organize large sets of chemical data. Data mining in the chemical space of pyrazolopyridine derivatives can uncover valuable structure-activity relationships and guide future drug design efforts. semanticscholar.org

Key chemoinformatic approaches include:

Chemical Space Analysis: This involves visualizing the distribution of a set of compounds based on their molecular properties. semanticscholar.org It helps in assessing the diversity of a chemical library and identifying regions of chemical space that are underexplored.

Scaffold Hopping: Identifying new molecular cores (scaffolds) that can mimic the biological activity of an existing lead compound but possess different physicochemical properties. This is useful for overcoming issues like poor solubility or patentability.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. These models can be used to screen databases for compounds that fit the model, even if they are structurally diverse. tandfonline.com

By applying these techniques to the vast amount of data available for pyrazole and pyridine-containing compounds, researchers can gain a deeper understanding of the structural requirements for activity and design more effective this compound derivatives. nih.govmdpi.com

Pre Clinical in Vitro and in Vivo Research Models for Mechanistic Insights of N Pyrazolo 1,5 a Pyridin 5 Yl Cinnamamide

Cell-Based Assays for Mechanistic Characterization (e.g., Enzyme Activity in Cells, Pathway Reporters)

Cell-based assays are crucial for confirming that a compound's activity, observed in cell-free systems, translates to a cellular context. These assays help elucidate the compound's impact on intracellular signaling pathways and enzyme function.

Antiproliferative and Cytotoxicity Assays: A primary step in characterizing potential anticancer agents is to assess their effect on cancer cell viability. Derivatives of pyrazolo[1,5-a]pyridine (B1195680) and pyrazolo[1,5-a]pyrimidine (B1248293) have been evaluated for cytotoxicity against a wide range of human cancer cell lines, including those from the lung (A549), breast (MCF-7), colon (HCT-116), liver (HepG2), and prostate (PC-3). researchgate.netnih.gov The sulforhodamine B (SRB) assay is a common method used for this purpose. researchgate.netnih.gov

Pathway Reporter Assays: To confirm antagonism or agonism of a specific signaling pathway, luciferase reporter gene assays are frequently used. For instance, in the development of aryl hydrocarbon receptor (AHR) antagonists, a luciferase reporter assay was used to experimentally verify the activity of pyrazolo[1,5-a]pyrimidine-based compounds identified through virtual screening. This type of assay provides a quantitative measure of a compound's ability to modulate the transcriptional activity of its target.

Target Engagement and Cellular Mechanism Assays: Beyond simple viability, specific assays are needed to confirm the compound engages its intended target within the cell and produces the desired downstream effect. For a pyrazolo[1,5-a]pyrimidine derivative identified as an ALKBH5 inhibitor, its mechanism was confirmed in acute myeloid leukemia (AML) cells by showing it increased global N6-methyladenosine (m6A) modifications and reduced the mRNA stability of a target gene, TACC3. nih.gov Similarly, NanoBRET™ target engagement assays, which measure molecular proximity using bioluminescent resonance energy transfer, have been used to quantify the cellular activity of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. biorxiv.org

Organotypic and 3D Culture Models for Complex Biological Systems

While traditional two-dimensional (2D) cell cultures are invaluable, they often fail to replicate the complex architecture and microenvironment of in vivo tissues. researchgate.net Three-dimensional (3D) culture models, such as spheroids and organoids, offer a more physiologically relevant system to study cancer biology and drug response. nih.govmdpi.com

Multicellular Tumor Spheroids (MCTS): Spheroids are 3D aggregates of cancer cells that can be generated through various techniques, including liquid-based and scaffold-based methods. nih.gov They better mimic aspects of solid tumors, such as nutrient and oxygen gradients, cell-cell interactions, and drug penetration challenges. researchgate.netmdpi.com For a compound like N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide with potential anticancer properties, MCTS models would be critical for evaluating its efficacy in a system that more closely resembles an actual tumor.

Organoids: Organoids are more complex 3D structures, often derived from patient stem cells, that self-organize into organotypic cultures. nih.gov Tumor-derived organoids can reproduce the cellular heterogeneity and architecture of the original tumor, making them powerful tools for preclinical drug evaluation and personalized medicine. mdpi.com These models would allow for the investigation of the compound's effect on a system that reflects the complexity of a patient's disease.

In Vitro Enzyme Assays for Target Specificity and Potency Profiling

In vitro enzyme assays are essential for determining the direct interaction between a compound and its putative molecular target, quantifying its potency, and assessing its selectivity. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" known to target various protein kinases. biorxiv.orgnih.govrsc.org

Biochemical assays are used to measure the concentration of a compound required to inhibit 50% of an enzyme's activity (IC₅₀), a key indicator of potency. The selectivity is then determined by testing the compound against a panel of related and unrelated enzymes. High selectivity is crucial to minimize potential off-target effects. rsc.org

Numerous pyrazolo[1,5-a]pyrimidine derivatives have been characterized as potent and selective inhibitors of various kinases and enzymes through such assays.

Compound ClassEnzyme TargetReported Potency (IC₅₀)Reference
Pyrazolo[1,5-a]pyrimidine Derivative (7a)Aryl Hydrocarbon Receptor (AHR)31 nM
Pyrazolo[1,5-a]pyrimidine Derivative (CFI-402257)TTK Protein Kinase1.7 nM nih.gov
Pyrazolo[1,5-a]pyrimidine Derivative (CPL302415)PI3Kδ18 nM mdpi.com
Pyrazolo[1,5-a]pyrimidine Derivative (6t)CDK20.09 µM nih.gov
Pyrazolo[1,5-a]pyrimidine Derivative (6s)TRKA0.45 µM nih.gov

In Vivo Mechanistic Studies in Animal Models (Focus on Target Engagement and Pathway Modulation)

After demonstrating in vitro potency and cellular activity, in vivo studies in animal models are necessary to confirm that a compound can engage its target and modulate the relevant biological pathway in a whole organism.

For example, a pyrazolo[1,5-a]pyrimidine-based IRAK4 inhibitor was evaluated in a proof-of-mechanism study in rats. nih.gov Animals were treated with the compound before being challenged with a Toll-like receptor 7 (TLR7) agonist that induces the production of the inflammatory cytokine IL-6. The compound demonstrated a dose-dependent inhibition of IL-6 secretion, confirming its ability to modulate this signaling pathway in vivo. nih.gov In oncology research, a selective ALKBH5 inhibitor from the pyrazolo[1,5-a]pyrimidine class significantly suppressed tumor growth in a mouse xenograft model of AML. nih.gov

The choice of animal model is dictated by the disease context and the specific biological question being addressed.

Xenograft Models: For anticancer research, immunodeficient mice are often used to host human tumor xenografts. For instance, the efficacy of an ALKBH5 inhibitor was tested in a mouse model bearing MV4-11 human AML cells, allowing for the evaluation of the compound's effect on human tumor growth in an in vivo setting. nih.gov

Pharmacodynamic (PD) Models: To study target engagement for inflammatory diseases, specific models are used to induce a measurable biological response. The use of Lewis rats stimulated with a TLR7 agonist provided a robust model to confirm that an IRAK4 inhibitor could block the downstream signaling cascade and cytokine production. nih.gov

Biomarkers are essential for providing measurable readouts of a drug's biological activity in vivo. They can confirm target engagement and provide evidence of the desired mechanistic effect.

Pharmacodynamic Biomarkers: In the IRAK4 inhibitor study, the level of IL-6 in blood served as a direct pharmacodynamic biomarker of the compound's activity. nih.gov The reduction in this cytokine correlated well with the compound's exposure levels and in vitro potency, validating it as a meaningful mechanistic readout. nih.gov

Molecular Biomarkers: For the ALKBH5 inhibitor, mechanistic validation involved measuring molecular biomarkers in the tumor cells. nih.gov An increase in m6A modifications and a decrease in the stability of TACC3 mRNA served as direct evidence of target engagement and downstream pathway modulation within the tumor itself. nih.gov

Advanced Analytical Techniques in N Pyrazolo 1,5 a Pyridin 5 Yl Cinnamamide Characterization and Research

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment of Derivatives

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous structural confirmation of novel N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide derivatives. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of a molecule. This high mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

In the analysis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a related class of compounds, HRMS has been successfully employed to confirm synthesized structures. For instance, the high-resolution mass spectrum of one such derivative showed a precise mass peak at an m/z value of 301.1363, corresponding to the [M+H]⁺ ion, which aligns with its calculated elemental formula researchgate.net. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to generate ions from the derivative compounds for HRMS analysis rsc.org.

Beyond structural confirmation, HRMS is a powerful tool for assessing the purity of synthesized derivatives. It can detect and identify minute quantities of impurities, by-products, or degradation products by their accurate masses, which is essential for ensuring the quality and reliability of research findings.

Table 1: Representative HRMS Data for a Pyrazolo[1,5-a]pyrimidine Derivative

IonCalculated m/zObserved m/z
[M+H]⁺301.1360301.1363

Note: Data is illustrative based on findings for related compound classes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of this compound and its analogues in solution. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom, respectively, allowing for the verification of the core structure and the position of substituents. For example, in a related 3-bromopyrazolo[1,5-a]pyrimidine derivative, ¹H NMR signals were observed at specific chemical shifts (δ), such as 8.44 ppm and 6.33 ppm, corresponding to protons on the heterocyclic ring system biorxiv.org.

Two-dimensional (2D) NMR techniques are employed for more complex structural assignments and for conformational analysis. Experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable as they provide information about the spatial proximity of atoms. nih.govnih.gov By analyzing NOESY data, researchers can estimate interproton distances, which is critical for determining the three-dimensional shape or conformation of the molecule in solution. nih.govnih.gov This is especially important for understanding how the molecule might adapt its shape to fit into the active site of a biological target. nih.govnih.govmdpi.com For conformationally flexible molecules, NMR can reveal the presence and relative populations of different conformers. nih.govnih.govmdpi.com

Table 2: Illustrative ¹H NMR Data for a Substituted Pyrazolo[1,5-a]pyrimidine

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
HetH8.44d7.6
HetH7.86s-
NH7.70t5.4
HetH6.33d7.6

Source: Data derived from research on related pyrazolo[1,5-a]pyrimidine compounds. biorxiv.org

X-ray Crystallography for Ligand-Bound Protein Structures and Absolute Configuration

X-ray crystallography is the definitive method for obtaining high-resolution, three-dimensional structural information of molecules in their solid state. It is particularly powerful in drug discovery for visualizing the precise interactions between a ligand, such as a derivative of this compound, and its protein target. nih.govfrontiersin.org

By co-crystallizing a compound with its target protein, researchers can determine the ligand-bound structure. This provides a detailed atomic-level map of the binding site, revealing crucial interactions like hydrogen bonds, hydrophobic interactions, and electrostatic contacts that are responsible for the ligand's affinity and selectivity. nih.gov For instance, X-ray analysis of a pyrazolo[1,5-a]pyrimidine-based inhibitor bound to casein kinase 2 (CK2) revealed a canonical type-I binding mode, where the pyrazolo[1,5-a]pyrimidine core formed a key interaction with the hinge region of the ATP binding site. biorxiv.org Such insights are invaluable for structure-based drug design and the optimization of lead compounds.

Furthermore, for chiral derivatives, X-ray crystallography is the most reliable method for determining the absolute configuration of stereocenters. sci-hub.senih.gov By using a chiral auxiliary or by observing the anomalous dispersion effect from heavy atoms, the unambiguous three-dimensional arrangement of atoms in space can be established. sci-hub.se

Table 3: Example Crystallographic Data Parameters

ParameterValue
PDB IDExample: 6XXX
Resolution (Å)2.1
Space GroupP2₁2₁2₁
R-work / R-free0.19 / 0.23

Note: This table presents typical parameters found in a crystallographic data summary for a protein-ligand complex.

Chromatographic Techniques (e.g., HPLC, SFC) for Purification and Analytical Purity of Complex Mixtures

Chromatographic techniques are essential for both the purification of synthesized this compound derivatives and the assessment of their analytical purity. High-Performance Liquid Chromatography (HPLC) is the most widely used method for these purposes.

In the preparative mode, HPLC is used to isolate the desired compound from complex reaction mixtures, removing starting materials, by-products, and other impurities. nih.gov Analytical HPLC, often coupled with a UV detector or a mass spectrometer (LC-MS), is employed to determine the purity of the final compound. rsc.org The purity is typically assessed by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. For many research applications, a purity of ≥95% is required.

Silica gel column chromatography is another common method used for the purification of these compounds, often as a preliminary step before final purification by HPLC. biorxiv.orgsemanticscholar.org Supercritical Fluid Chromatography (SFC) is an alternative technique that uses supercritical CO₂ as the mobile phase and is particularly useful for the separation of chiral compounds.

Biophysical Methods for Interaction Analysis (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

To fully understand the therapeutic potential of this compound derivatives, it is crucial to characterize their binding interactions with target macromolecules. Biophysical methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. SPR can determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. This technique has been used to study the effects of related pyrazolo[1,5-a]pyrimidine compounds on biological systems. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This complete thermodynamic profile provides deep insights into the forces driving the molecular interaction.

These biophysical techniques are critical for validating target engagement, establishing structure-activity relationships (SAR), and selecting the most promising candidates for further development.

Future Research Directions and Unexplored Avenues for N Pyrazolo 1,5 a Pyridin 5 Yl Cinnamamide

Exploration of Novel Biological Targets and Undiscovered Pathways

The pyrazolo[1,5-a]pyridine (B1195680) and pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds are known to interact with a wide array of biological targets, demonstrating their versatility. nih.govnih.gov Marketed drugs with this core structure include treatments for type 2 diabetes (Anagliptin), insomnia (Indiplon), and cancer (Dinaciclib). semanticscholar.org Derivatives have shown potent inhibitory activity against various protein kinases, such as TTK, PI3Kδ, and cyclin-dependent kinases (CDKs), which are critical in cancer therapy. nih.govrsc.orgnih.gov They also act as antagonists for receptors like the adenosine (B11128) A1 receptor and have been investigated for roles in managing neurological disorders. nih.gov

Future research on N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide should extend beyond these known targets. A key direction is the systematic screening against diverse panels of enzymes and receptors to uncover entirely new biological activities. Investigating its potential to modulate signaling pathways that have not yet been associated with this scaffold, such as those involved in metabolic diseases, neuroinflammation, or aging, could reveal untapped therapeutic potential. The broad spectrum of activities seen in related compounds suggests that this compound could be a privileged structure for interacting with multiple, potentially undiscovered, cellular targets. nih.govontosight.ai

Table 1: Established and Potential Biological Target Classes for the Pyrazolo[1,5-a]pyridine Scaffold

Target Class Specific Examples Known Scaffold Activity Potential Future Exploration for this compound
Protein Kinases TTK, CDKs, PI3Kδ, B-Raf, MEK nih.govrsc.orgnih.gov Inhibition Screening against under-explored kinase families (e.g., metabolic or epigenetic kinases)
Receptors Adenosine A1, 5HT3, Aryl Hydrocarbon Receptor (AHR) nih.govrsc.org Antagonism Investigation of activity at orphan receptors or ion channels
Enzymes Neutral Sphingomyelinase 2 (nSMase2) nih.gov Inhibition Profiling against other hydrolases, transferases, or ligases

Development of Advanced Research Tools and Chemical Probes based on the Scaffold

The this compound scaffold is an ideal candidate for the development of chemical probes to investigate complex biological systems. nih.gov By chemically modifying the core structure, researchers can create powerful tools for target identification and validation.

Future efforts can focus on synthesizing derivatives that incorporate specific functionalities:

Affinity-based probes: Attaching a reactive group (e.g., a photo-affinity label) to the molecule would allow for the covalent labeling and subsequent identification of its direct binding partners in a cellular context.

Fluorescent probes: Incorporating a fluorophore into the structure would enable the visualization of the compound's subcellular localization and its interaction with targets using advanced microscopy techniques.

Biotinylated probes: Adding a biotin (B1667282) tag would facilitate the isolation and purification of the target protein-probe complex from cell lysates, a critical step in target deconvolution.

These advanced research tools would be invaluable for elucidating the precise mechanism of action of this compound and validating new biological targets for therapeutic intervention. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Future research directions include:

Predictive Modeling: Using ML algorithms to build predictive models for the bioactivity of this compound analogs against a wide range of targets. This can help prioritize the synthesis of compounds with the highest probability of success.

De Novo Design: Employing generative AI models to design novel molecules based on the pyrazolo[1,5-a]pyridine core. mdpi.com These models can generate structures with optimized properties, such as enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Analysis: Leveraging AI to analyze complex SAR data from analog libraries to identify key structural features that determine biological activity. nih.gov This can guide more rational and efficient compound optimization.

By harnessing AI and ML, researchers can navigate the vast chemical space around the this compound scaffold more effectively, reducing the time and cost associated with drug discovery. ijirt.org

Sustainable and Scalable Synthetic Approaches for Analog Libraries

The exploration of structure-activity relationships and the generation of chemical probes depend on the ability to produce a wide variety of analogs. Therefore, the development of sustainable and scalable synthetic methods is a critical future direction. Research on the broader pyrazolo[1,5-a]pyrimidine class has already highlighted several efficient synthetic strategies, including microwave-assisted methods, three-component reactions, and green chemistry approaches. nih.govrsc.orgmdpi.com

Future synthetic chemistry research should focus on:

Green Chemistry: Implementing environmentally friendly synthetic routes that minimize waste, use less hazardous solvents, and reduce energy consumption. nih.gov

Scalability: Developing reproducible and high-yield synthetic protocols that can be easily scaled up to produce larger quantities of this compound and its key analogs for advanced preclinical studies. researchgate.net

Combinatorial and Parallel Synthesis: Designing modular synthetic pathways that allow for the rapid generation of large libraries of compounds. nih.govnih.gov This is essential for comprehensive SAR studies and for screening against diverse biological targets. Techniques like palladium-catalyzed cross-coupling can enable the introduction of diverse functional groups to enhance structural diversity. nih.govrsc.org

Table 2: Modern Synthetic Strategies for Pyrazolo[1,5-a]pyridine/pyrimidine (B1678525) Scaffolds

Synthetic Method Description Advantages Reference
Sonochemical Synthesis Uses ultrasound irradiation to promote chemical reactions. High efficiency, catalyst-free conditions, good to excellent yields. nih.gov
Microwave-Assisted Synthesis Employs microwave heating to accelerate reactions. Reduced reaction times, higher yields, reduced environmental impact. nih.gov
Multicomponent Reactions (MCRs) Combines three or more starting materials in a single step to form the final product. High efficiency, atom economy, operational simplicity. nih.gov

Multidisciplinary Research Collaborations in Chemical Biology and Material Science

While the primary focus for the this compound scaffold has been in medicinal chemistry and chemical biology, its unique heterocyclic structure presents opportunities in other scientific fields. Future progress will benefit immensely from multidisciplinary collaborations that bridge these areas.

An unexplored avenue is the investigation of the scaffold's potential in material science. Fused heterocyclic systems can possess interesting photophysical properties, such as fluorescence or phosphorescence. A collaboration between medicinal chemists and material scientists could explore whether derivatives of this compound could be developed as:

Organic light-emitting diodes (OLEDs)

Fluorescent probes for bio-imaging beyond their role as simple target labels

Components of novel functional polymers or materials

Such collaborations would not only broaden the application scope of the pyrazolo[1,5-a]pyridine scaffold but also potentially lead to the discovery of novel properties and functionalities that are not apparent when viewed through the lens of a single discipline.

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., pyrazole protons at δ 7.8–8.2 ppm; cinnamamide carbonyl at ~168 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks for derivatives in : 395.362) .
  • IR Spectroscopy : Stretching vibrations for amide C=O (1650–1700 cm1^{-1}) confirm carboxamide bond formation .

How to address low yields in multi-step synthesis of pyrazolo[1,5-a]pyrimidine derivatives?

Q. Advanced

  • Intermediate Purification : Column chromatography or recrystallization (e.g., from ethanol/DMF) removes impurities before amidation .
  • Activating Agents : BPC-mediated amidation increases coupling efficiency compared to traditional EDCI/HOBt methods .
  • Inert Atmosphere : Reactions under nitrogen reduce oxidation of sensitive intermediates (e.g., enaminones) .

What in vitro assays evaluate the biological activity of these compounds?

Q. Basic

  • Enzyme Inhibition : Cathepsin K/B inhibition assays (e.g., IC50_{50} values for compound 5a : ~25 µM for CatK) using fluorogenic substrates .
  • Anticancer Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity .
  • Binding Affinity : Surface plasmon resonance (SPR) for target engagement (e.g., IRAK4 inhibition in ) .

How to resolve contradictory SAR data in enzyme inhibition studies?

Q. Advanced

  • Substituent Analysis : Compare IC50_{50} trends (e.g., N-butyl vs. N-picolyl groups in show divergent CatK/CatB activity) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) identify steric clashes or hydrogen-bonding mismatches .
  • Meta-Analysis : Cross-reference datasets (e.g., highlights conflicting PDE-4 vs. CDK9 inhibition trends) .

What are key considerations in designing analogs for improved activity?

Q. Advanced

  • Electron-Withdrawing Groups : Trifluoromethyl at the 2-position enhances metabolic stability (e.g., ) .
  • Heteroaryl Substitutions : Pyridinyl or imidazolyl groups at the 3-position improve solubility and target affinity .
  • Steric Effects : Bulky substituents (e.g., cyclohexyl) at the 5-position reduce off-target binding .

What role do computational methods play in predicting biological activity?

Q. Advanced

  • QSAR Models : Correlate logP, polar surface area, and IC50_{50} values to prioritize analogs .
  • Molecular Dynamics : Simulate binding pocket flexibility (e.g., CatK’s S2 subpocket in ) .
  • ADMET Prediction : SwissADME forecasts pharmacokinetic properties (e.g., CYP450 inhibition risk) .

How to characterize thermal stability and crystallinity of these derivatives?

Q. Basic

  • DSC/TGA : Determine melting points (e.g., 180–220°C for carboxamides in ) and decomposition profiles .
  • X-Ray Diffraction : Single-crystal analysis confirms regiochemistry (e.g., used XRD for structural validation) .

How to troubleshoot unexpected byproducts in amidation steps?

Q. Advanced

  • Reaction Monitoring : LC-MS identifies intermediates (e.g., unreacted amines or hydrolyzed esters) .
  • Activation Efficiency : Replace BPC with HATU if amide bond formation stalls .
  • pH Control : Maintain pH 8–9 to prevent premature hydrolysis of activated esters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.